molecular formula C14H15N3O3S B2543352 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide CAS No. 890955-00-7

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2543352
CAS No.: 890955-00-7
M. Wt: 305.35
InChI Key: ZVZOCEKTNDHMMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a benzamide derivative featuring a 2,4-dimethyl-substituted thiazole ring linked via an ethyl group to a 3-nitrobenzamide moiety. This compound is of interest due to its structural similarity to pharmacologically active thiazole-containing molecules, which are known for their antimicrobial, antiparasitic, and enzyme-inhibitory properties. The nitro group at the meta position of the benzamide and the dimethyl substitution on the thiazole are critical for its physicochemical and biological behavior .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-13(21-10(2)16-9)6-7-15-14(18)11-4-3-5-12(8-11)17(19)20/h3-5,8H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOCEKTNDHMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Thiazole Substitution Patterns

The substituents on the thiazole ring significantly influence biological activity and physicochemical properties.

Compound Name Thiazole Substituents Benzamide Substituents Key Properties/Activities Source
Target Compound 2,4-Dimethyl 3-Nitro High lipophilicity; potential enzyme inhibition
G856-2887 4-Methyl, 2-(3-methylphenyl) 3-Nitro Molecular weight: 381.45; available for biological testing
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluoro PFOR enzyme inhibition; hydrogen-bonding interactions
Compounds 4bc, 4ca, etc. () Varied (nitro, methoxy, chloro) Acylamino, hydroxy Synthesized via Hantzsch cyclization; 90–95% yields
  • Key Observations :
    • The 2,4-dimethyl substitution in the target compound enhances lipophilicity compared to halogenated (e.g., chloro in ) or aryl-substituted (e.g., 3-methylphenyl in G856-2887 ) analogs.
    • Chloro or fluoro substituents (e.g., in ) may improve target binding via polar interactions but reduce metabolic stability.

Benzamide Substituent Positioning

The nitro group’s position on the benzamide ring correlates with biological potency.

Compound Name Nitro Position Additional Substituents Activity Source
Target Compound 3-Nitro None Unknown (structural analogs suggest enzyme inhibition)
N-((1-benzyltriazolyl)methyl)-4-(6-methoxybenzothiazolyl)-2-nitrobenzamides 2-Nitro 6-Methoxybenzothiazole Moderate activity against E. coli
Nitazoxanide derivatives (e.g., ) 5-Nitro (thiazole) 2-Acetyloxy Antiparasitic (PFOR inhibition)
Hydrazone derivatives () 3-Nitro Hydrazone side chain MIC 0.39–0.78 µM (antimicrobial)
  • Nitro at the 2-position (as in ) shows reduced potency, highlighting the meta position’s superiority.

Q & A

Q. What are the common synthetic routes for N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with a nitrobenzamide moiety. For example, Hantzsch cyclization (using α-chloroglycinates and thiourea derivatives) is a well-established method for thiazole ring formation . Subsequent alkylation or amidation steps introduce the ethyl linker and nitrobenzamide group. Key reagents include dimethylformamide (DMF) as a solvent and catalysts like triethylamine to enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C) : To verify substituent positions on the thiazole and benzamide groups.
  • FTIR : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹).
  • Mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural determination; SHELX software is widely used for refining crystallographic data .

Q. What are the primary physicochemical properties critical for handling this compound?

Key properties include solubility (polar aprotic solvents like DMSO or DMF), melting point (typically >150°C for similar thiazoles), and stability under ambient conditions. These properties guide storage (desiccated, −20°C) and experimental design (e.g., solvent choice for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization involves:

  • Temperature control : Maintaining 60–80°C to minimize side reactions.
  • Catalyst screening : Bases like K₂CO₃ or Pd-based catalysts for coupling steps.
  • Solvent selection : Acetonitrile or DMF for high solubility of intermediates.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC for isolating high-purity product .

Q. What experimental strategies are recommended for evaluating its biological activity, such as antimicrobial or anticancer potential?

  • In vitro assays : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies (MTT assay) and microbial strains (e.g., E. coli, C. albicans) for antimicrobial testing.
  • Dose-response curves : Calculate IC₅₀ values and compare with controls (e.g., doxorubicin for anticancer activity).
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis analysis or enzymatic assays (e.g., kinase inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications?

  • Variation of substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzamide or thiazole rings.
  • Bioisosteric replacements : Replace the thiazole with oxazole or triazole moieties.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical binding features .

Q. What methodologies are effective in resolving contradictory data between biological activity studies?

  • Purity validation : Ensure >95% purity via HPLC and elemental analysis.
  • Assay standardization : Replicate experiments across multiple labs using identical protocols.
  • Structural analogs : Test derivatives to isolate the effect of specific functional groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like EGFR or tubulin (reference PDB structures, e.g., 1M17).
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties .

Q. What crystallographic techniques are recommended for analyzing its solid-state structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Data refinement : Use SHELXL for structure solution and Olex2 for visualization.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) .

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC monitoring : Track degradation products over time.
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .

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